molecular formula C9H10O B125284 2-Ethylbenzaldehyde CAS No. 22927-13-5

2-Ethylbenzaldehyde

Cat. No. B125284
CAS RN: 22927-13-5
M. Wt: 134.17 g/mol
InChI Key: NTWBHJYRDKBGBR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

2-Ethylbenzaldehyde contains a total of 20 bonds, which include 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aldehyde (aromatic) .


Physical And Chemical Properties Analysis

This compound has a boiling point of 212 °C and a density of 1.02 g/mL at 25 °C . Its refractive index is 1.538 .

Scientific Research Applications

Safety Assessment and Toxicological Properties

A comprehensive safety assessment of 4-ethylbenzaldehyde, a related compound to 2-ethylbenzaldehyde, has been conducted. This study evaluated its genotoxicity, toxicity in repeated doses, developmental and reproductive toxicity, local respiratory toxicity, phototoxicity, skin sensitization, and environmental safety. Notably, it was found not to be genotoxic and not to present a significant risk in terms of repeated dose toxicity, developmental and reproductive toxicity, and skin sensitization. This research is vital in understanding the safety profile of this compound derivatives in various applications (Api et al., 2020).

Pharmaceutical Applications

This compound and its derivatives have been explored in the pharmaceutical domain. For instance, the condensation of benzaldehyde and its derivatives with ethyl cyanoacetate, catalyzed by alkaline carbons, produces precursors for 1,4-dihydropyridine derivatives. These derivatives have expanding practical applications as pharmaceuticals, notably as calcium channel blockers (Perozo-Rondón et al., 2006).

Antioxidant Activity Studies

Research focusing on the radical scavenging activity of natural hydroxybenzaldehydes, including compounds structurally similar to this compound, utilized computational methods to predict their efficiency as antioxidants. This study highlights the potential of these compounds in antioxidant applications (Nenadis & Tsimidou, 2012).

Catalysis and Chemical Synthesis

This compound derivatives are also significant in catalysis and chemical synthesis. Studies have shown their use in oxyfunctionalization processes, essential for transforming various compounds into aromatic carbonyl compounds. These methodologies are valuable for both fundamental research and practical applications, especially given the pharmaceutical importance of 4-hydroxybenzaldehydes and 4-hydroxyphenones (Jiang et al., 2014).

Environmental Chemistry

In environmental chemistry, 2-nitrobenzaldehyde, a compound related to this compound, has been used as a chemical actinometer for studying photochemistry in solutions and ice. This highlights its utility in understanding environmental photochemical processes (Galbavy et al., 2010).

Crystal Structure and Synthesis

The synthesis and crystal structure analysis of compounds involving this compound derivatives have been a focus of research, providing insights into the molecular arrangement and potential applications in material science (Thippeswamy et al., 2011).

Safety and Hazards

2-Ethylbenzaldehyde is considered a combustible liquid. It is harmful if inhaled and may cause skin and eye irritation. It may also cause respiratory irritation and damage fertility or the unborn child . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-ethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-8-5-3-4-6-9(8)7-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWBHJYRDKBGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177470
Record name Benzaldehyde, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22927-13-5
Record name Benzaldehyde, 2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022927135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Ethylbenzaldehyde in the context of Boesenbergia xiphostachya?

A1: The study by Suksung et al. [] utilized Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the volatile components of the hexane extract from Boesenbergia xiphostachya rhizome. Their analysis revealed that this compound, also known as 3,6-dimethoxy-2-ethylbenzaldehyde, was the most abundant volatile component, constituting 38.43% of the extract. This finding is particularly interesting because this is the first report investigating the volatile constituents of this plant. Further research is needed to understand the potential role of this compound in the plant's biology and its potential contribution to any observed bioactivity.

Q2: Does the study explore the specific biological activity of this compound?

A2: While the study identified this compound as a major component of the hexane extract, it does not isolate this compound for individual bioactivity testing. The research primarily focuses on the overall bioactivity of the crude hexane extract, which exhibited weak inhibitory activity in various assays, including antimalarial, neuraminidase inhibitory, antimycobacterial, and antimicrobial activities. [] Therefore, further research is required to determine the specific contribution of this compound to the observed bioactivities and to explore its potential therapeutic applications.

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